molecular formula C23H21N3O2 B7478619 N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide

N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide

Cat. No.: B7478619
M. Wt: 371.4 g/mol
InChI Key: JGEAMJDBUCOKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide is an organic compound that belongs to the class of amides This compound features a pyridine ring, an isoindoline moiety, and a phenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Derivative: Starting with 6-methylpyridine, various functionalization reactions such as halogenation or nitration can be performed.

    Isoindoline Synthesis: The isoindoline moiety can be synthesized through cyclization reactions involving ortho-substituted benzylamines.

    Amide Bond Formation: The final step involves coupling the pyridine derivative with the isoindoline and phenylpropanamide fragments using amide bond-forming reactions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃, or PCC.

    Reducing Agents: LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology and Medicine

In biological and medicinal research, compounds with similar structures are often investigated for their potential as therapeutic agents. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylacetamide: Similar structure but with an acetamide group instead of a propanamide.

    N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylbutanamide: Similar structure but with a butanamide group instead of a propanamide.

Uniqueness

N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-16-8-7-13-21(24-16)25-22(27)20(14-17-9-3-2-4-10-17)26-15-18-11-5-6-12-19(18)23(26)28/h2-13,20H,14-15H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEAMJDBUCOKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.